Ethyl 5-(3-benzoylthioureido)-1-ethyl-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(3-benzoylthioureido)-1-ethyl-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a benzoylthioureido group attached to the pyrazole ring, which imparts unique chemical and biological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(3-benzoylthioureido)-1-ethyl-1H-pyrazole-4-carboxylate typically involves a multi-step process. One common method starts with the reaction of 4-aminobenzoic acid with benzoyl isothiocyanate to form 4-(3-benzoylthioureido)benzoic acid . This intermediate is then reacted with ethyl 1-ethyl-1H-pyrazole-4-carboxylate under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-(3-benzoylthioureido)-1-ethyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the thioureido group.
Substitution: The benzoylthioureido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-(3-benzoylthioureido)-1-ethyl-1H-pyrazole-4-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Ethyl 5-(3-benzoylthioureido)-1-ethyl-1H-pyrazole-4-carboxylate involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The compound exhibits a bacteriostatic effect, meaning it inhibits the growth and reproduction of bacteria rather than killing them outright . The molecular targets and pathways involved include interactions with membrane proteins and enzymes critical for bacterial survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-(3-benzoylthioureido)propanoate: This compound shares a similar thioureido group and exhibits comparable biological activities.
4-(3-Benzoylthioureido)benzoic acid: Another related compound with similar structural features and applications.
Uniqueness
Ethyl 5-(3-benzoylthioureido)-1-ethyl-1H-pyrazole-4-carboxylate is unique due to its specific pyrazole core and the presence of both ethyl and benzoylthioureido groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C16H18N4O3S |
---|---|
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
ethyl 5-(benzoylcarbamothioylamino)-1-ethylpyrazole-4-carboxylate |
InChI |
InChI=1S/C16H18N4O3S/c1-3-20-13(12(10-17-20)15(22)23-4-2)18-16(24)19-14(21)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3,(H2,18,19,21,24) |
InChI-Schlüssel |
QQSIRRFIXUCMQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=C(C=N1)C(=O)OCC)NC(=S)NC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.